molecular formula C10H6ClF3N2O3S B8373967 7-Chloro-2-methyl-1,6-naphthyridin-3-yl trifluoromethanesulfonate

7-Chloro-2-methyl-1,6-naphthyridin-3-yl trifluoromethanesulfonate

Cat. No. B8373967
M. Wt: 326.68 g/mol
InChI Key: FLFQMQRSTJNJIB-UHFFFAOYSA-N
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Patent
US09187474B2

Procedure details

Sparge a mixture of 7-chloro-2-methyl-1,6-naphthyridin-3-yl trifluoromethanesulfonate (2.250 g, 6.89 mmol) and 2-fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (1.729 g, 6.89 mmol) in dioxane (32 mL) with argon, add a solution of K2CO3 (2.86 g, 20.66 mmol) in H2O (16 mL) followed by Pd(PPh3)4 (252 mg, 0.689 mmol) and heat at 60° C. for 1 h. Cool to RT, add EtOAc, wash successively with H2O, satd. NaHCO3, then brine, dry over Na2SO4, concentrate to dryness and purify via silica gel chromatography (EtOAc/Hex) to afford the title compound (1.277 g, 61%) as a solid. 1H NMR (400 MHz, DMSO-d6): δ 9.21 (d, J=0.8 Hz, 1H), 8.28 (s, 1H), 8.00 (s, 1H), 7.00 (d, J=12.4 Hz, 1H), 6.59 (d, J=9.3 Hz, 1H), 5.08 (s, 2H), 2.42 (s, 3H), 1.85 (s, 3H); MS (ESI) m/z: 302.1 (M+H+).
Quantity
2.25 g
Type
reactant
Reaction Step One
Quantity
1.729 g
Type
reactant
Reaction Step One
Quantity
32 mL
Type
solvent
Reaction Step One
Name
Quantity
2.86 g
Type
reactant
Reaction Step Two
Name
Quantity
16 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
252 mg
Type
catalyst
Reaction Step Four
Yield
61%

Identifiers

REACTION_CXSMILES
FC(F)(F)S(O[C:7]1[C:8]([CH3:18])=[N:9][C:10]2[C:15]([CH:16]=1)=[CH:14][N:13]=[C:12]([Cl:17])[CH:11]=2)(=O)=O.[F:21][C:22]1[CH:28]=[C:27]([CH3:29])[C:26](B2OC(C)(C)C(C)(C)O2)=[CH:25][C:23]=1[NH2:24].C([O-])([O-])=O.[K+].[K+].CCOC(C)=O>O1CCOCC1.O.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[Cl:17][C:12]1[CH:11]=[C:10]2[C:15]([CH:16]=[C:7]([C:26]3[C:27]([CH3:29])=[CH:28][C:22]([F:21])=[C:23]([CH:25]=3)[NH2:24])[C:8]([CH3:18])=[N:9]2)=[CH:14][N:13]=1 |f:2.3.4,^1:61,63,82,101|

Inputs

Step One
Name
Quantity
2.25 g
Type
reactant
Smiles
FC(S(=O)(=O)OC=1C(=NC2=CC(=NC=C2C1)Cl)C)(F)F
Name
Quantity
1.729 g
Type
reactant
Smiles
FC1=C(N)C=C(C(=C1)C)B1OC(C(O1)(C)C)(C)C
Name
Quantity
32 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
2.86 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
16 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOC(=O)C
Step Four
Name
Quantity
252 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Sparge
TEMPERATURE
Type
TEMPERATURE
Details
Cool to RT
WASH
Type
WASH
Details
wash successively with H2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
NaHCO3, then brine, dry over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrate to dryness
CUSTOM
Type
CUSTOM
Details
purify via silica gel chromatography (EtOAc/Hex)

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=C2C=C(C(=NC2=C1)C)C=1C(=CC(=C(N)C1)F)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.277 g
YIELD: PERCENTYIELD 61%
YIELD: CALCULATEDPERCENTYIELD 61.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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